molecular formula C22H18N4O2S2 B11634880 2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634880
M. Wt: 434.5 g/mol
InChI Key: ZPGZCCJPJULESV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and is further functionalized with various substituents, including an allylamino group and a thiazolidinone moiety.

Preparation Methods

The synthesis of 2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allylamino Group: This step typically involves the reaction of the intermediate with an allylamine under controlled conditions.

    Formation of the Thiazolidinone Moiety: This can be accomplished through the reaction of the intermediate with a thioamide and an aldehyde or ketone under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrimido[4,5-d]pyrimidines: These compounds also feature a fused bicyclic system but differ in the arrangement of the nitrogen atoms and substituents.

    Pyrimido[5,4-d]pyrimidines: Similar to pyrimido[4,5-d]pyrimidines, these compounds have a different structural arrangement and reactivity.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic core but differ in the specific substituents and functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O2S2/c1-2-11-23-19-16(20(27)25-12-7-6-10-18(25)24-19)13-17-21(28)26(22(29)30-17)14-15-8-4-3-5-9-15/h2-10,12-13,23H,1,11,14H2/b17-13-

InChI Key

ZPGZCCJPJULESV-LGMDPLHJSA-N

Isomeric SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.